

# An In-depth Technical Guide to 4-Allylphenyl Acetate (Chavicol Acetate)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Allylphenyl acetate

CAS No.: 61499-22-7

Cat. No.: B1297866

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Foreword: Contextualizing 4-Allylphenyl Acetate in Chemical and Biological Sciences

**4-Allylphenyl acetate**, systematically known as 4-(prop-2-en-1-yl)phenyl acetate and commonly referred to as chavicol acetate, is an ester of significant interest in natural product chemistry, synthetic organic chemistry, and pharmacology. As the acetylated derivative of chavicol, a prominent constituent of various essential oils, it represents a molecular scaffold that bridges natural abundance with synthetic versatility. This guide provides a comprehensive technical overview intended for the professional scientist. It moves beyond basic data to explore the causality behind synthetic strategies, the principles of analytical validation, and the compound's established and potential biological roles. Our objective is to furnish a document that serves not only as a repository of information but as a practical tool for researchers actively working with or exploring the potential of this multifaceted molecule.

## Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any research or development endeavor. These properties dictate everything from appropriate solvent systems and storage conditions to its behavior in biological matrices.

### Physicochemical Data Profile

The key identifying and physical characteristics of **4-Allylphenyl acetate** are summarized below. This data is essential for its handling, purification, and analytical identification.

Property	Value	Source
IUPAC Name	4-(prop-2-en-1-yl)phenyl acetate	PubChem
Synonyms	Chavicol acetate, p-Allylphenyl acetate, Acetic acid 4-allylphenyl ester	PubChem
CAS Number	140-27-2	PubChem
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	PubChem
Molecular Weight	176.21 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	ChemicalBook
Boiling Point	245-246 °C (lit.)	ChemicalBook
Density	1.049 g/mL at 25 °C (lit.)	ChemicalBook
Refractive Index	n <sub>20</sub> /D 1.516 (lit.)	ChemicalBook
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane)	ChemicalBook

## Spectroscopic Signature for Structural Verification

Spectroscopic methods provide an unambiguous confirmation of molecular structure and are critical for assessing purity.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **4-Allylphenyl acetate** is highly characteristic. It typically displays two sets of doublets in the aromatic region (approx.  $\delta$  7.0-7.3 ppm), indicative of a 1,4-disubstituted benzene ring. A sharp singlet for the three protons of the acetyl methyl group appears upfield (approx.  $\delta$  2.3 ppm). The allyl group presents a distinct set of signals: a doublet for the two benzylic protons ( $-\text{CH}_2-\text{Ar}$ ) at approximately  $\delta$  3.4 ppm, and complex multiplets for the vinyl protons ( $-\text{CH}=\text{CH}_2$ ) between  $\delta$  5.0 and 6.1 ppm.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum provides complementary information, with the ester carbonyl carbon resonating significantly downfield (approx.  $\delta$  169 ppm). The aromatic carbons appear in the  $\delta$  121-150 ppm range, while the methyl carbon of the acetate is found around  $\delta$  21 ppm. The three carbons of the allyl group are typically observed near  $\delta$  40 ( $\text{CH}_2$ ),  $\delta$  116 ( $\text{CH}_2=$ ), and  $\delta$  137 ( $=\text{CH}$ ) ppm.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the premier technique for both identifying and quantifying **4-allylphenyl acetate** in complex mixtures, such as essential oils. Under electron ionization (EI), the molecule exhibits a distinct fragmentation pattern. The molecular ion peak ( $\text{M}^+$ ) is observed at  $m/z = 176$ . A highly characteristic and often abundant fragment is seen at  $m/z = 134$ , which corresponds to the loss of a neutral ketene molecule ( $\text{CH}_2=\text{C}=\text{O}$ , 42 Da) from the parent ion. This fragmentation is a classic diagnostic marker for acetate esters.

## Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of **4-allylphenyl acetate** is the esterification of its precursor, 4-allylphenol (chavicol). The selection of reagents and conditions is paramount for achieving high yield and purity.

### Preferred Synthetic Route: Base-Catalyzed Acetylation

The reaction of 4-allylphenol with an acetylating agent like acetic anhydride in the presence of a base is the most efficient and common laboratory method.

### Causality Behind Experimental Choices:

- **Reagent Selection (Acetic Anhydride vs. Acetic Acid):** Acetic anhydride is a superior acetylating agent to acetic acid for this transformation. Its carbonyl carbons are more electrophilic due to the presence of the electron-withdrawing acetate leaving group, making it significantly more reactive and allowing the reaction to proceed under milder conditions. This drives the reaction to completion more effectively than an equilibrium-limited Fischer esterification with acetic acid.
- **Role of the Base (Pyridine or Triethylamine):** A non-nucleophilic organic base is critical for two mechanistic reasons. First, it acts as a catalyst by deprotonating the weakly acidic phenolic hydroxyl group of 4-allylphenol. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol, thereby dramatically accelerating the rate of attack on the acetic anhydride. Second, the base serves as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction. This prevents potential side reactions and drives the equilibrium fully towards the product side.

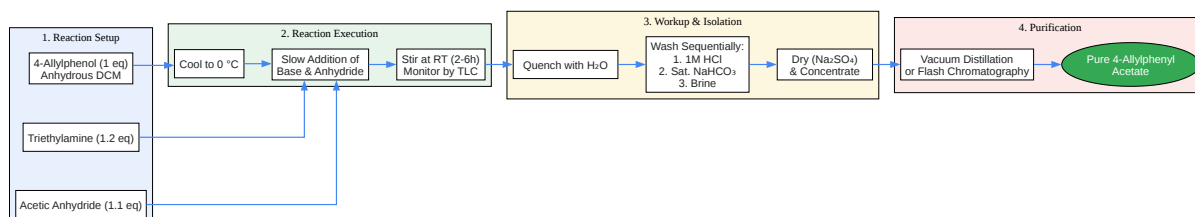
## Detailed Experimental Protocol

This protocol provides a self-validating system where reaction progress can be monitored, and the final product can be rigorously purified and characterized.

- **Inert Atmosphere Setup:** A dry round-bottom flask is charged with 4-allylphenol (1.0 equivalent) and a magnetic stir bar. The flask is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation, and a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCM) is added to dissolve the starting material.
- **Base Addition and Cooling:** The solution is cooled to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm upon addition of the reactive anhydride. Triethylamine (1.2 equivalents) or pyridine is added dropwise with stirring.
- **Acetylation:** Acetic anhydride (1.1 equivalents) is added slowly, dropwise, to the cooled, stirring solution. Maintaining a low temperature during addition prevents potential side reactions.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-6 hours.

- In-Process Control (TLC Monitoring): The reaction is monitored for the consumption of 4-allylphenol using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.
- Aqueous Workup and Quenching: The reaction is carefully quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with:
  - 1 M HCl (aq) to remove the tertiary amine base.
  - Saturated NaHCO<sub>3</sub> (aq) to neutralize and remove any unreacted acetic anhydride and the acetic acid byproduct.
  - Brine (saturated NaCl solution) to remove residual water from the organic phase.
- Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield the final **4-allylphenyl acetate** as a pure liquid.

## Synthesis and Purification Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and purification of **4-Allylphenyl acetate**.

## Applications in Flavor, Fragrance, and Pharmacology

**4-Allylphenyl acetate**'s utility stems from its pleasant aromatic properties and its inherent biological activity as a natural product derivative.

- **Flavor and Fragrance Industry:** The primary commercial application of **4-allylphenyl acetate** is as a component in flavor and fragrance formulations. Its aroma is often described as sweet, fruity, with honey and spicy undertones. It is used to impart these notes in products ranging from perfumes and cosmetics to food and beverages.<sup>[1][2]</sup>
- **Pharmaceutical and Biological Research:** As a derivative of chavicol, **4-allylphenyl acetate** is investigated for a range of biological activities. Phenylpropanoids, the class of compounds to which it belongs, are well-known for their diverse pharmacological effects. Research areas include:

- Antimicrobial and Antifungal Activity: Like many components of essential oils, it is explored for its potential to inhibit the growth of various microbial pathogens.
- Anti-inflammatory and Analgesic Potential: Its structural relative, eugenol, possesses well-documented anti-inflammatory and analgesic properties, prompting investigation into similar activities for **4-allylphenyl acetate** and its derivatives.

## Analytical Quality Control Workflows

Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of a chemical substance for research or commercial use.

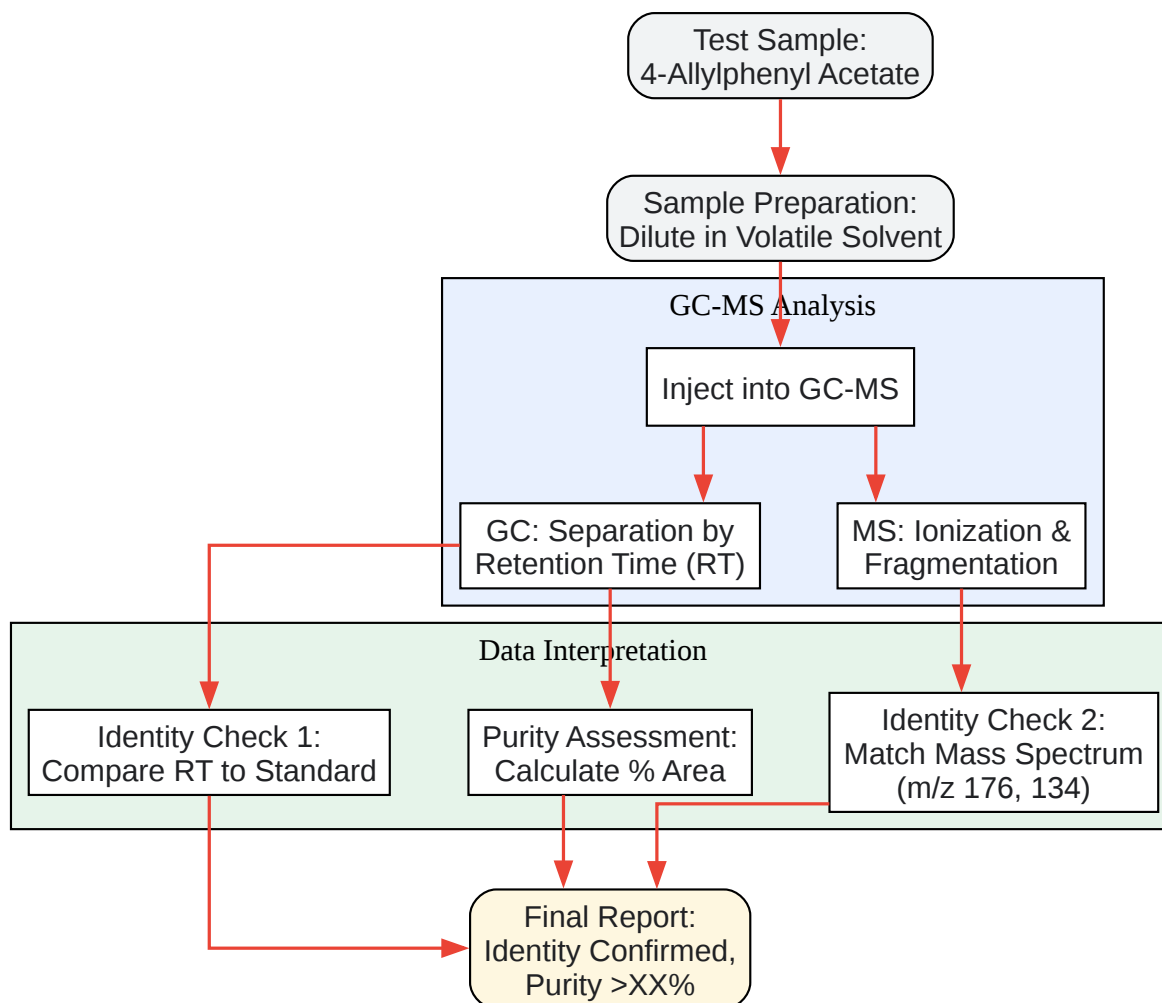
### The GC-MS Self-Validating System

For a volatile ester like **4-allylphenyl acetate**, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique. It functions as a self-validating system by providing two orthogonal pieces of data in a single analysis.

- Methodology:
  - Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate or hexane).
  - Chromatographic Separation (GC): The sample is injected into the GC, where it is vaporized and travels through a long, thin capillary column (e.g., a 30m DB-5ms). Compounds separate based on their boiling points and interactions with the column's stationary phase. **4-Allylphenyl acetate** will elute at a specific, reproducible retention time under constant conditions. This provides the first level of identification and allows for the separation of impurities.
  - Mass Analysis (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern (as described in Section 1.2), provides a definitive molecular fingerprint, confirming the compound's identity.
- Trustworthiness: The combination of a precise retention time (from GC) and a unique mass spectrum (from MS) provides an exceptionally high degree of confidence in the analytical

result. Purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

## Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard workflow for identity and purity verification using GC-MS.

## Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile).
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed to prevent degradation.
- **Toxicity:** The compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Always consult the most current Material Safety Data Sheet (MSDS) before handling.

## References

- PubChem Compound Summary for CID 8780, **4-Allylphenyl acetate**. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem Compound Summary for CID 15717, Allyl phenylacetate (Isomer). National Center for Biotechnology Information. [\[Link\]](#)
- Allyl phenylacetate - Wikipedia. Wikimedia Foundation. [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Buy Allyl Phenyl Acetate | Fruity Honey Flavor & Fragrance \[chemicalbull.com\]](#)
- [2. Allyl phenylacetate - Wikipedia \[en.wikipedia.org\]](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Allylphenyl Acetate (Chavicol Acetate)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297866/docs#an-in-depth-technical-guide-to-4-allylphenyl-acetate-chavicol-acetate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)